(3-(4-Amino-6-(benzylamino)-1,3,5-triazin-2-yl)phenyl)methanol
CAS No.:
Cat. No.: VC16165250
Molecular Formula: C17H17N5O
Molecular Weight: 307.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N5O |
|---|---|
| Molecular Weight | 307.35 g/mol |
| IUPAC Name | [3-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol |
| Standard InChI | InChI=1S/C17H17N5O/c18-16-20-15(14-8-4-7-13(9-14)11-23)21-17(22-16)19-10-12-5-2-1-3-6-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22) |
| Standard InChI Key | RVKAHYFWSKSSQQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC(=C3)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,3,5-triazine ring substituted at the 2-, 4-, and 6-positions. Key substituents include:
-
4-Amino group: Enhances hydrogen-bonding potential.
-
6-Benzylamino group: Introduces aromatic hydrophobicity.
-
2-(3-Hydroxymethylphenyl) group: Provides a polar hydroxyl moiety for solubility modulation .
The IUPAC name [2-[4-amino-6-[(phenylmethyl)amino]-1,3,5-triazin-2-yl]phenyl]methanol reflects this arrangement . Its SMILES string (C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC=C3CO) and InChIKey (MDGIEDNDSFMSLP-UHFFFAOYSA-N) are critical for computational modeling .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 307.35 g/mol | PubChem |
| XLogP3-AA | 2.2 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
| Rotatable Bonds | 5 | PubChem |
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a multistep route:
-
Triazine Core Formation: Condensation of cyanuric chloride with benzylamine and ammonia.
-
Phenylmethanol Substitution: Suzuki-Miyaura coupling to introduce the hydroxymethylphenyl group.
-
Purification: Column chromatography or recrystallization to achieve ≥98% purity .
Spectroscopic Validation
-
NMR: -NMR peaks at δ 7.2–7.4 ppm (aromatic protons), δ 4.6 ppm (hydroxymethyl), and δ 3.8 ppm (benzyl CH).
Pharmacological Profile
In Vitro and In Vivo Applications
-
Cancer Research: Used in triple-negative breast cancer (TNBC) studies to isolate GPR68-dependent effects. MDA-MB-231 cells (high GPR68 expression) treated with Ogerin show reduced invasiveness, while the negative control has no effect .
-
Neurological Studies: In mouse models of Fragile X syndrome, the negative control fails to rescue synaptic plasticity deficits, contrasting with Ogerin’s efficacy .
Table 2: Comparison with Ogerin (CID 56707820)
| Parameter | (3-(4-Amino-6-(Bz)Triazinyl)Phenyl)Methanol | Ogerin |
|---|---|---|
| GPR68 Activity | None | Agonist (EC 300 nM) |
| Molecular Weight | 307.35 g/mol | 307.35 g/mol |
| CAS Number | 891456-85-2 | 1309198-71-7 |
| Research Role | Negative Control | Active Compound |
Research Applications and Case Studies
Validating GPR68 Signaling
In a 2023 study, TNBC cells were treated with Ogerin + negative control. RNA-seq data confirmed that only Ogerin upregulated and pathways, underscoring the control’s inertness .
Solubility and Formulation Challenges
With a calculated XLogP3-AA of 2.2, the compound exhibits moderate lipophilicity, necessitating DMSO stock solutions for in vitro work . Dose-response studies use 1–10 µM concentrations without cytotoxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume